1-ethyltetrazole-5-thiol
Description
1-Ethyltetrazole-5-thiol is a heterocyclic compound characterized by a tetrazole ring substituted with an ethyl group at the 1-position and a thiol (-SH) group at the 5-position. Tetrazole derivatives are widely studied due to their pharmacological relevance, including roles as bioisosteres for carboxylic acids and applications in antibiotic side chains .
Properties
IUPAC Name |
1-ethyltetrazole-5-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQLTELAOKOFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=N1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with the condensation of ethyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate. Subsequent cyclization is achieved under acidic or basic conditions. For instance, Patent US4110338A describes using sodium hydroxide (20% aqueous solution) and refluxing in toluene for 15 minutes to facilitate ring closure. The intermediate is then diazotized using nitrous acid at 10–15°C, followed by displacement of the diazo group with a sulfide nucleophile.
Key parameters:
Purification and Yield Optimization
Purification typically involves sequential extractions with toluene and ethyl acetate, followed by recrystallization. Patent US4110338A reports a total yield of 15.519 g (72%) after recrystallization from ethyl acetate. The use of magnesium sulfate for drying organic layers and activated charcoal for decolorization is critical to achieving >95% purity.
Two-Step Synthesis via Sulfinyl/Sulfonyl Cyanides
Patent US4526978A outlines a novel two-step process involving sulfinyl/sulfonyl cyanides and azides, offering higher regioselectivity for the 1-ethyl substitution.
Step 1: Formation of 5-Sulfinyl/Sulfonyl-1H-Tetrazole
Ethyl azide (R₁N₃) reacts with a sulfinyl cyanide (RS(O)ₙCN) in an aprotic solvent such as acetone or acetonitrile. The reaction is conducted at elevated temperatures (80–100°C) in a sealed vessel to prevent volatilization.
Representative reaction :
Step 2: Sulfide Displacement
The intermediate is treated with sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in aqueous ethanol, displacing the sulfinyl/sulfonyl group with a thiol. This step is performed at room temperature to avoid side reactions.
Yield : 68–75% after column chromatography (silica gel, methanol/dichloromethane).
One-Pot Synthesis Using Sodium Azide and Ethyl Isothiocyanate
A streamlined one-pot method derived from Chemicalbook synthesis protocols involves reacting ethyl isothiocyanate with sodium azide in a water/isopropyl alcohol mixture.
Reaction Conditions
Acidification and Isolation
Post-reaction, the mixture is acidified with 2N HCl to protonate the thiol group, followed by solvent removal under reduced pressure. Purification via silica gel chromatography (methanol/dichloromethane, 1:9) yields 84% pure product.
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Key Advantage |
|---|---|---|---|---|
| Thiosemicarbazide Cyclization | 72% | >95% | 6–8 h | Scalability for industrial production |
| Two-Step Sulfinyl Process | 75% | 90% | 10–12 h | High regioselectivity |
| One-Pot Synthesis | 84% | 85% | 3 h | Minimal purification steps |
Challenges and Mitigation Strategies
Byproduct Formation
Dimerization of the thiol group is a common issue, particularly in acidic conditions. This is mitigated by:
Solvent Selection
Polar aprotic solvents (e.g., acetonitrile) improve reaction rates but complicate purification. Ethyl acetate strikes a balance between solubility and ease of removal.
Industrial-Scale Adaptations
For large-scale synthesis (>1 kg), the one-pot method is preferred due to lower solvent consumption. Patent US4110338A details a continuous extraction process using centrifugal separators to reduce downtime .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiol group in 1-ethyltetrazole-5-thiol participates in nucleophilic substitution reactions, forming thioethers and sulfides.
Key Findings:
-
Thioether Synthesis : Reacts with alkyl halides or epoxides in polar aprotic solvents (e.g., acetone, acetonitrile) under basic conditions (K₂CO₃ or NaOH) to yield alkyl 1H-tetrazol-5-yl thioethers (Fig. 1) .
-
Reductive Coupling : Combines with aldehydes via N-tosylhydrazone intermediates under metal-free conditions to form thioethers in yields up to 92% .
Table 1: Thioether Synthesis Conditions and Yields
| Substrate | Reagent | Solvent | Catalyst | Yield (%) | Source |
|---|---|---|---|---|---|
| Benzaldehyde | N-Tosylhydrazine | DMSO | None | 89 | |
| Hexyl bromide | K₂CO₃ | Acetonitrile | None | 78 |
Coordination Chemistry
The thiol group acts as a ligand, forming stable complexes with transition metals.
Key Findings:
-
Metal Complexation : Binds to Cu²⁺, Fe³⁺, and Pt²⁺ in acidic media (pH <7), forming colored precipitates .
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Spectrophotometric Applications : Used for the quantitative determination of Pt and Bi via UV-Vis spectroscopy .
Table 2: Metal Complexation Behavior
| Metal Ion | Complex Color | Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| Pt²⁺ | Yellow | 4.2 | Analytical chemistry | |
| Cu²⁺ | Green | 3.8 | Corrosion inhibition |
Acid-Base Reactions
The compound exhibits pH-dependent tautomerism and dissociation.
Key Findings:
-
Tautomerism : Exists predominantly in the thione form (C=S) in neutral conditions, shifting to the thiolate anion (C-S⁻) at pH >7 .
-
pKa Value : The thiol group has a pKa of ~3.5, enabling deprotonation under mild basic conditions .
Equation 1 :
Oxidation Reactions
The thiol group undergoes oxidation to disulfides or sulfonic acids.
Key Findings:
-
Disulfide Formation : Reacts with iodine or H₂O₂ in ethanol to form the corresponding disulfide .
-
Selective Oxidation : Controlled oxidation with HNO₃ yields sulfinic or sulfonic acid derivatives .
Equation 2 :
Thiol-Michael Addition
Participates in click chemistry via thiol-Michael reactions with electron-deficient alkenes.
Key Findings:
-
Reactivity : Shows higher reactivity toward acrylates than vinyl sulfones in the presence of tertiary amines (e.g., DMPP) .
-
Applications : Used in polymer crosslinking and functional material synthesis .
Table 3: Thiol-Michael Reaction Selectivity
| Alkene | Catalyst | Reaction Rate (s⁻¹) | Major Product | Source |
|---|---|---|---|---|
| Methyl acrylate | DMPP | 0.45 | Thioether-adduct | |
| Vinyl sulfone | TEA | 0.12 | Sulfone-adduct |
Key Methods:
-
From Thiosemicarbazides : Diazotization of N-ethylthiosemicarbazides yields this compound .
-
One-Pot Synthesis : Combines aldehydes, N-tosylhydrazine, and thiols under reductive conditions .
Equation 3 :
Comparative Reactivity
The ethyl group enhances steric hindrance compared to phenyl or methyl derivatives, slightly reducing reaction rates but improving selectivity in metal coordination .
Scientific Research Applications
Overview
1-Ethyltetrazole-5-thiol (ETT) is a compound belonging to the tetrazole family, known for its diverse applications in medicinal chemistry, biochemistry, and materials science. Its unique structural features impart specific reactivity and selectivity, making it valuable in various scientific fields. This article explores the applications of ETT, supported by relevant case studies and data tables.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ETT derivatives. For instance, research involving 5-substituted tetrazoles has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain ETT derivatives inhibited the growth of bacteria such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL .
Cancer Research
ETT has been investigated for its potential in cancer therapy. A study demonstrated that ETT derivatives could selectively target cancer cell lines, showing cytotoxicity comparable to established chemotherapeutics. The mechanism involves the formation of thiol adducts with electrophilic compounds, enhancing their therapeutic efficacy .
Enzyme Inhibition
ETT has been utilized as a probe to study enzyme activity. Its ability to form stable adducts with electrophilic sites on proteins allows for the investigation of enzyme mechanisms and the development of inhibitors. For example, ETT has been shown to effectively inhibit bacterial RNA polymerase, suggesting its potential as a lead compound for antibiotic development .
Synthesis of Glycosides
In carbohydrate chemistry, ETT has been employed in the synthesis of glycosides through thiol-mediated reactions. The stereoselectivity observed in these reactions indicates that ETT can serve as an effective thiol donor for constructing complex carbohydrate structures with high diastereoselectivity .
Polymer Chemistry
The incorporation of ETT into polymer matrices has been explored for developing materials with enhanced properties. For instance, ETT-functionalized polymers exhibit improved thermal stability and mechanical strength compared to their non-functionalized counterparts. This application is particularly relevant in creating advanced materials for aerospace and automotive industries.
Case Studies
Mechanism of Action
The mechanism of action of 1-ethyltetrazole-5-thiol involves the efficient extraction of proteins, complete reduction of disulfide bonds, selective alkylation of cysteines, reproducible proteolysis, and complete removal of contaminants including detergents, lipids, and salts prior to mass spectrometry analysis . This ensures the production of clean and reproducible peptide mixtures suitable for mass spectrometry analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methyltetrazole-5-Thiol (MTT)
- Structure : Methyl group at the 1-position.
- Reactivity : MTT undergoes S-methylation via thiopurine methyltransferase (TPMT) and hepatic microsomal enzymes, with apparent Km values of 0.26 mM (TPMT) and 0.60 mM (microsomes) .
- Biological Activity : Inhibits γ-carboxylation of glutamic acid (critical for clotting factor activation) with an IC50 ~10× lower than its S-methylated metabolite .
- Clinical Relevance : Implicated in cephalosporin-induced hypoprothrombinemia due to anticoagulant effects .
2-Methyl-1,3,4-Thiadiazole-5-Thiol (MTD)
- Structure : Thiadiazole ring with methyl and thiol groups.
- Reactivity : Higher methylation efficiency than MTT, with Km values of 0.068 mM (TPMT) and 0.20 mM (microsomes). Vmax for MTD methylation is 3.58× (TPMT) and 678× (microsomes) greater than MTT .
- Biological Activity : Less potent inhibitor of γ-carboxylation compared to MTT, but its higher metabolic stability may prolong activity .
1-Phenyltetrazole-5-Thiol
- Structure : Phenyl group at the 1-position.
- Synthesis : Prepared via alkylation of 1-phenyl-1H-tetrazole-5-thiol with chloroacetone or phenacyl bromide .
- Applications : Derivatives exhibit antibacterial properties, though specific activity data are pending .
5-Ethylthio-1H-Tetrazole
- Structure : Ethylthio (-S-CH2CH3) group at the 5-position.
- Used in polymer synthesis due to thermal instability .
Kinetic and Thermodynamic Data
Table 1: Methylation Kinetics of MTT vs. MTD
| Parameter | MTT (1-Methyltetrazole-5-Thiol) | MTD (2-Methyl-1,3,4-Thiadiazole-5-Thiol) |
|---|---|---|
| Km (TPMT) | 0.26 mM | 0.068 mM |
| Km (Microsomes) | 0.60 mM | 0.20 mM |
| Vmax (TPMT) | 1.0 (Reference) | 3.58× Higher |
| Vmax (Microsomes) | 1.0 (Reference) | 678× Higher |
Key Insight : MTD’s lower Km and higher Vmax suggest superior substrate efficiency for methylation, reducing its anticoagulant potency compared to MTT .
Q & A
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations (Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Compare with experimental kinetic data (e.g., rate constants in SNAr reactions) to validate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
